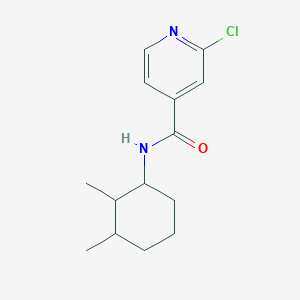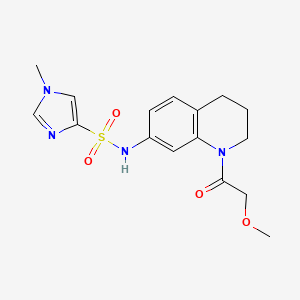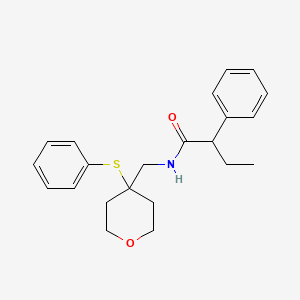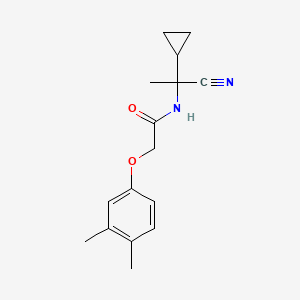
2-chloro-N-(2,3-dimethylcyclohexyl)pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-(2,3-dimethylcyclohexyl)pyridine-4-carboxamide, also known as DMXAA, is a synthetic small molecule that has been extensively studied for its potential use in cancer treatment. This compound was first synthesized in the 1980s by researchers at the University of Auckland in New Zealand. Since then, it has been the subject of numerous scientific studies investigating its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Mechanism of Action
The exact mechanism of action of 2-chloro-N-(2,3-dimethylcyclohexyl)pyridine-4-carboxamide is not fully understood, but it is believed to act through the stimulation of the immune system. 2-chloro-N-(2,3-dimethylcyclohexyl)pyridine-4-carboxamide has been shown to activate the production of cytokines, which are signaling molecules that play a key role in the immune response. These cytokines, in turn, stimulate the production of nitric oxide and other reactive oxygen species, which can induce tumor necrosis and inhibit angiogenesis.
Biochemical and Physiological Effects:
2-chloro-N-(2,3-dimethylcyclohexyl)pyridine-4-carboxamide has been shown to have a number of biochemical and physiological effects. In addition to its effects on the immune system, it has been shown to inhibit the activity of certain enzymes that are involved in the metabolism of drugs and other foreign substances in the body. It has also been shown to have anti-inflammatory effects, which may be useful in the treatment of a variety of diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of 2-chloro-N-(2,3-dimethylcyclohexyl)pyridine-4-carboxamide for lab experiments is its relatively low cost and ease of synthesis. It has also been shown to be effective against a wide range of tumor types, which makes it a promising candidate for further study. However, one limitation of 2-chloro-N-(2,3-dimethylcyclohexyl)pyridine-4-carboxamide is its relatively short half-life in the body, which may limit its effectiveness in some applications.
Future Directions
There are a number of potential future directions for research on 2-chloro-N-(2,3-dimethylcyclohexyl)pyridine-4-carboxamide. One area of interest is the development of new formulations or delivery methods that can improve its efficacy and reduce its toxicity. Another area of interest is the identification of biomarkers that can be used to predict which patients are most likely to respond to treatment with 2-chloro-N-(2,3-dimethylcyclohexyl)pyridine-4-carboxamide. Finally, there is ongoing research into the potential use of 2-chloro-N-(2,3-dimethylcyclohexyl)pyridine-4-carboxamide in combination with other cancer treatments, such as chemotherapy and radiation therapy.
Synthesis Methods
The synthesis of 2-chloro-N-(2,3-dimethylcyclohexyl)pyridine-4-carboxamide involves the reaction of 2,3-dimethylcyclohexanone with pyridine-4-carboxylic acid, followed by chlorination of the resulting product. The final compound is obtained through a series of purification steps, including recrystallization and column chromatography.
Scientific Research Applications
2-chloro-N-(2,3-dimethylcyclohexyl)pyridine-4-carboxamide has been studied extensively for its potential use in cancer treatment. It has been shown to induce tumor necrosis and inhibit angiogenesis, which are important processes in the growth and spread of cancer cells. In preclinical studies, 2-chloro-N-(2,3-dimethylcyclohexyl)pyridine-4-carboxamide has demonstrated efficacy against a wide range of tumor types, including lung, breast, and colon cancers.
properties
IUPAC Name |
2-chloro-N-(2,3-dimethylcyclohexyl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O/c1-9-4-3-5-12(10(9)2)17-14(18)11-6-7-16-13(15)8-11/h6-10,12H,3-5H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCLPZPFYINXOKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1C)NC(=O)C2=CC(=NC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-chloro-N-[(1-methanesulfinylcyclobutyl)methyl]isoquinoline-3-carboxamide](/img/structure/B2853124.png)
![ethyl 2-(2-((1-methyl-1H-indol-3-yl)thio)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2853125.png)

![N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]butanamide](/img/structure/B2853128.png)



![(E)-4-(dimethylamino)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide](/img/structure/B2853135.png)


![6-Oxa-2,9-diazaspiro[4.5]decan-8-one hydrochloride](/img/structure/B2853141.png)
![2-[[1-(1-Ethyl-2-methylimidazol-4-yl)sulfonylpiperidin-4-yl]methoxy]-6-(trifluoromethyl)pyridine](/img/structure/B2853142.png)
![2-chloro-N-{1-[(phenylcarbamoyl)methyl]piperidin-4-yl}quinoline-4-carboxamide](/img/structure/B2853143.png)
![Pyrazolo[1,5-A]pyrazine-3-boronic acid](/img/structure/B2853145.png)